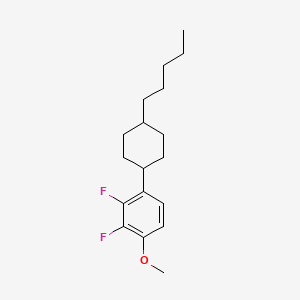
trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene: is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with difluoro, methoxy, and cyclohexyl groups, making it a molecule of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene typically involves multi-step organic reactions. A common approach might include:
Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the benzene ring.
Methoxylation: Substitution of a methoxy group at the 1 position.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the benzene ring.
Substitution: The methoxy and cyclohexyl groups may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: De-fluorinated benzenes, cyclohexyl derivatives.
Substitution Products: Various substituted benzenes depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in organic synthesis.
- Studied for its reactivity and stability under different conditions.
Biology:
- Potential applications in the development of pharmaceuticals or agrochemicals.
Medicine:
- Investigated for its biological activity and potential therapeutic uses.
Industry:
- Utilized in the production of advanced materials, such as liquid crystals or polymers.
Mécanisme D'action
The mechanism by which trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
2,3-Difluoro-1-methoxybenzene: Lacks the cyclohexyl and pentyl groups.
4-(4-Pentyl-cyclohexyl)-benzene: Lacks the difluoro and methoxy groups.
2,3-Difluoro-4-(4-pentyl-cyclohexyl)-benzene: Lacks the methoxy group.
Uniqueness: Trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene is unique due to the combination of its substituents, which may confer specific physical, chemical, or biological properties not found in similar compounds.
Propriétés
Numéro CAS |
609779-53-5 |
|---|---|
Formule moléculaire |
C18H26F2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2,3-difluoro-1-methoxy-4-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C18H26F2O/c1-3-4-5-6-13-7-9-14(10-8-13)15-11-12-16(21-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3 |
Clé InChI |
CZAXFMSQELIWGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


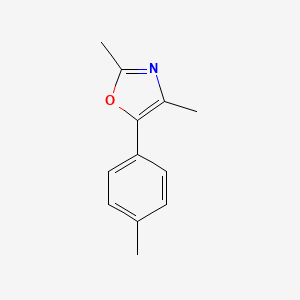
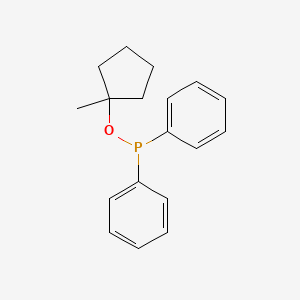
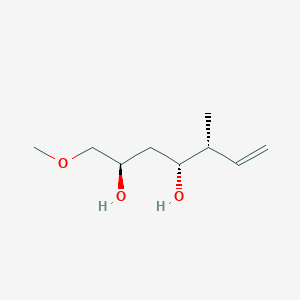
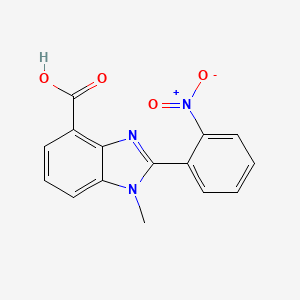
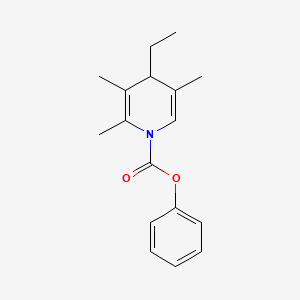
![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)
![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)
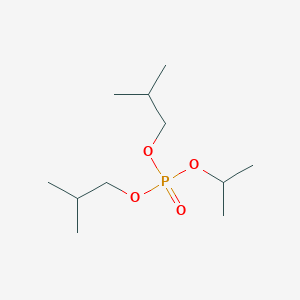
![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)
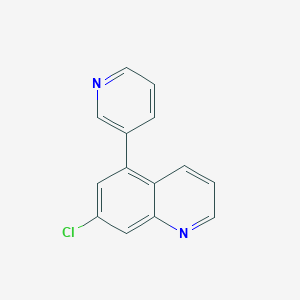
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)
![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
![2-Thia-1-azaspiro[4.5]deca-6,9-dien-8-one, 1-methoxy-, 2,2-dioxide](/img/structure/B12592695.png)
![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
